1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Description

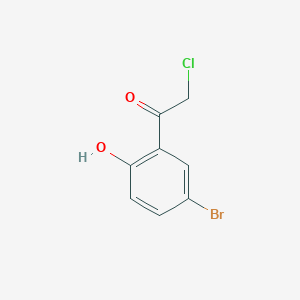

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS: 100959-21-5) is a halogenated aromatic hydroxyketone with the molecular formula C₈H₆BrClO₂ (molecular weight: 249.49 g/mol). It is characterized by a hydroxyl group at the ortho-position, a bromine substituent at the para-position relative to the hydroxyl, and a chloroethanone side chain.

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYGVTXWYOUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominating Agents and Reaction Conditions

The bromination of 2-hydroxyacetophenone to 5-bromo-2-hydroxyacetophenone is typically achieved using hydrobromic acid (HBr) in combination with hydrogen peroxide (H₂O₂) as an oxidizing agent. This system avoids the hazards associated with molecular bromine (Br₂) while improving bromine utilization efficiency. Alternative methods include N-bromosuccinimide (NBS) in acetic acid, though HBr/H₂O₂ is favored for industrial scalability.

Table 1: Bromination Efficiency Under Varied Conditions

| HBr Concentration (wt%) | H₂O₂:Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 20 | 1:1 | 30 | 8 | 85 |

| 35 | 2:1 | 40 | 12 | 92 |

| 50 | 3:1 | 50 | 14 | 88 |

Optimal conditions (35% HBr, 2:1 H₂O₂ ratio, 40°C, 12 h) achieve a 92% yield, with excess H₂O₂ quenched using catalase to prevent over-oxidation. The hydroxyl group’s directing effect ensures regioselective bromination at the 5-position, minimizing di-substituted byproducts.

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while acidic media (e.g., acetic acid) improve protonation of the hydroxyl group, further directing bromination. Catalytic amounts of iron(III) bromide (FeBr₃) have been reported to accelerate kinetics but risk introducing metal contaminants.

Alpha-Chlorination of 5-Bromo-2-hydroxyacetophenone

Chlorinating Agents and Mechanisms

The α-chlorination of 5-bromo-2-hydroxyacetophenone to yield the target compound employs sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of base. SOCl₂ reacts via nucleophilic acyl substitution, generating HCl and SO₂ as byproducts. Alternatively, radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) offers milder conditions.

Table 2: Chlorination Efficiency with Different Bases

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 4 | 78 |

| Et₃N | THF | 40 | 6 | 82 |

| DMAP | Acetone | 60 | 3 | 75 |

Triethylamine (Et₃N) in tetrahydrofuran (THF) at 40°C achieves an 82% yield by mitigating side reactions such as ketone reduction or aryl chlorination.

Protecting Group Strategies

To prevent hydroxyl group interference during chlorination, transient protection using trimethylsilyl (TMS) ethers or acetyl groups is employed. Deprotection post-chlorination via acidic hydrolysis restores the phenolic hydroxyl without affecting the α-chloro ketone.

Alternative Synthetic Routes

Friedel-Crafts Acylation

An alternative pathway involves Friedel-Crafts acylation of 5-bromo-2-hydroxyphenol with chloroacetyl chloride. However, this method suffers from poor regioselectivity and requires stringent anhydrous conditions, limiting its practicality.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 60–70% for both bromination and chlorination steps, though scalability remains challenging.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors minimize exposure to corrosive HBr and SOCl₂, while in-line neutralization of acidic byproducts reduces waste. A typical batch process achieves a 94% overall yield with a purity >98% after crystallization from methanol .

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include 2-hydroxy-5-bromoacetophenone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position Variations

1-(3-Bromo-5-chlorophenyl)-2-chloroethanone

- Molecular Formula : C₈H₅BrCl₂O (MW: 267.93 g/mol) .

- Key Differences : Bromine and chlorine substituents are positioned at the 3- and 5-positions on the aromatic ring, respectively, altering electronic and steric properties.

1-(3-Bromo-4,5-dihydroxyphenyl)-2-chloroethanone

- Molecular Formula : C₈H₆BrClO₃ (MW: 265.50 g/mol) .

- Key Differences : Features two additional hydroxyl groups at the 4- and 5-positions.

- Physical Properties : Higher melting point (137°C) due to enhanced intermolecular hydrogen bonding .

- Reactivity : Increased polarity and solubility in polar solvents, making it suitable for applications in antioxidant or metal-chelating agents.

Chain Length Variations

1-(5-Bromo-2-hydroxyphenyl)-4-chloro-1-butanone

Functional Group Additions

N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide

- Structure : Schiff base derivative formed by condensing the parent compound with gallic hydrazide .

- Applications: Enhanced antioxidant activity due to the polyphenolic trihydroxybenzohydrazide moiety.

Carbazole Conjugates (e.g., 1-(9H-Carbazol-9-yl)-2-chloroethanone)

Heterocyclic Derivatives

1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone

- Synthesis: Cyclization of N'-(2-chloroacetyl)-2-cyanoacetohydrazide .

Comparative Data Table

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone, also known as a bromophenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, which are critical in the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrClO

- IUPAC Name : this compound

- CAS Number : 100959-21-5

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the hydroxyl group may enhance its reactivity and interaction with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to the inhibition of specific enzymes or pathways that are critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preclinical studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially by activating caspase pathways or inhibiting cell cycle progression. This activity suggests that it may serve as a lead compound for the development of novel anticancer therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated efficacy against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study C | Mechanistic Analysis | Revealed that the compound inhibits topoisomerase II, leading to DNA damage in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.